N-(3,5-dimethylphenyl)-2-naphthamide
Description
N-(3,5-Dimethylphenyl)-2-naphthamide is a naphthalene-2-carboxamide derivative featuring a 3,5-dimethylphenyl substituent on the amide nitrogen. The 3,5-dimethylphenyl group contributes to lipophilicity and electronic effects, influencing bioactivity .
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-9-14(2)11-18(10-13)20-19(21)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,20,21) |
InChI Key |
RTJRUNGCFSYFAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Electronic and Steric Influences
The PET-inhibiting activity of N-(disubstituted-phenyl)naphthalamides is highly dependent on substituent electronic properties and positions. Key comparisons include:
- Meta-substitution optimizes spatial alignment for binding .
- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM): Despite the electron-withdrawing fluorine substituents, comparable activity suggests lipophilicity and substituent position (meta) are critical drivers .
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Ortho/meta substitution reduces activity compared to purely meta-substituted analogs, highlighting steric hindrance as a limiting factor .
Table 1: Substituent Impact on PET Inhibition
| Compound | Substituents (Position) | Electronic Nature | IC50 (PET Inhibition) | Key Factor |
|---|---|---|---|---|
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthamide | 3,5-dimethyl (meta) | Electron-donating | ~10 µM | Lipophilicity, meta alignment |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthamide | 3,5-difluoro (meta) | Electron-withdrawing | ~10 µM | Lipophilicity, meta alignment |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthamide | 2,5-dimethyl (ortho/meta) | Electron-donating | Higher than 10 µM | Steric hindrance |
Positional Isomerism: Meta vs. Ortho/Substituents
- Metalaxyl (N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester) : This fungicide uses ortho-dimethyl groups, demonstrating that substituent position drastically alters biological targets (PSII inhibition vs. fungal enzyme targeting) .
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Meta-substitution here results in distinct crystal packing via N–H⋯O hydrogen bonds, contrasting with ortho-substituted analogs that exhibit different solid-state geometries .
Core Structure Variations
- N-(3,5-Dimethylphenyl)acetamide Derivatives : Replacement of the naphthalene core with simpler acetamide moieties (e.g., 2,2,2-trichloro-acetamide) reduces PET inhibition but retains crystallographic similarities in hydrogen bonding .
- Sulfonamide Analogs (e.g., N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide) : Sulfonamides exhibit larger S–O bond angles (53.9° vs. 46.1–67.9° in other sulfonamides), influencing solubility and molecular packing .
Table 2: Structural and Functional Comparisons
Crystallographic and Physicochemical Properties
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide: Forms infinite chains via N–H⋯O and C–H⋯O interactions, contrasting with monomeric structures of less substituted analogs .
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